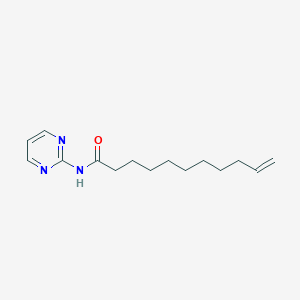

N-(2-pyrimidinyl)-10-undecenamide

Description

N-(2-Pyrimidinyl)-10-undecenamide (CAS 375352-65-1) is an amide derivative of 10-undecenoic acid, featuring a pyrimidinyl substituent at the nitrogen position. Its molecular formula is C₁₅H₂₃N₃O, with a molar mass of 261.36 g/mol .

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-pyrimidin-2-ylundec-10-enamide |

InChI |

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-8-9-11-14(19)18-15-16-12-10-13-17-15/h2,10,12-13H,1,3-9,11H2,(H,16,17,18,19) |

InChI Key |

UQSGIVHSLXUQGQ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=NC=CC=N1 |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC1=NC=CC=N1 |

solubility |

6.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-10-undecenamide (Undecylenamide MEA)

- Molecular Formula: C₁₃H₂₅NO₂

- Molar Mass : 227.35 g/mol

- CAS : 20545-92-0

- Key Differences: The hydroxyethyl group replaces the pyrimidinyl moiety, increasing hydrophilicity and reducing aromaticity. Applications: Widely used in cosmetics as an antimicrobial, antistatic, and viscosity-controlling agent .

N-Isobutyl-10-undecenamide

- Molecular Formula: C₁₅H₂₉NO

- Molar Mass : 239.40 g/mol

- CAS : 62855-91-8

- Key Differences :

N-(4-Nitrophenyl)-10-undecenamide

- Molecular Formula : C₁₇H₂₄N₂O₃

- Molar Mass : 304.39 g/mol

- CID : 3059509

- Functional Impact: The nitro group may confer antimicrobial or cytotoxic properties distinct from the pyrimidinyl analog, though this remains speculative without direct data .

Comparative Data Table

Research Findings and Implications

- Thermal Stability : Pyrimidinyl-containing compounds (e.g., this compound) are expected to exhibit higher thermal stability due to aromatic ring rigidity compared to aliphatic analogs like N-isobutyl-10-undecenamide .

- Biological Activity : The pyrimidine ring may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-stacking, a feature absent in hydroxyethyl or isobutyl derivatives .

- Solubility : N-(2-Hydroxyethyl)-10-undecenamide’s hydroxyl group improves aqueous solubility, whereas the pyrimidinyl derivative’s aromaticity may favor lipid membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.